4-n-Hexyloxy-2-fluorobromobenzene
CAS No.: 121219-13-4
Cat. No.: VC13985326
Molecular Formula: C12H16BrFO
Molecular Weight: 275.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121219-13-4 |
|---|---|
| Molecular Formula | C12H16BrFO |
| Molecular Weight | 275.16 g/mol |
| IUPAC Name | 1-bromo-2-fluoro-4-hexoxybenzene |
| Standard InChI | InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8H2,1H3 |
| Standard InChI Key | CPQAIKSQEZFTOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC1=CC(=C(C=C1)Br)F |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
The IUPAC name for this compound is 1-bromo-2-fluoro-4-hexoxybenzene, reflecting the substituent positions on the benzene ring:
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Bromine at position 1 (para to the hexyloxy group).
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Fluorine at position 2 (ortho to bromine).
The SMILES notation is CCCCCCOC1=CC(=C(C=C1)Br)F, and the InChIKey is CPQAIKSQEZFTOQ-UHFFFAOYSA-N .
Table 1: Key Chemical Properties
Synthesis and Reaction Pathways
Bromination of 4-n-Hexyloxyfluorobenzene
The primary synthesis route involves brominating 4-n-hexyloxyfluorobenzene using Lewis acids such as or . Key steps include:
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Substrate Preparation: 4-n-Hexyloxyfluorobenzene is synthesized via nucleophilic substitution of 4-fluorophenol with 1-bromohexane.
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Bromination: Electrophilic aromatic substitution (EAS) occurs at the para position to the hexyloxy group, facilitated by the directing effects of the electron-donating alkoxy group .
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Workup: The product is purified via column chromatography (hexane/ethyl acetate) .
Table 2: Synthesis Optimization Factors
| Factor | Impact on Yield/Selectivity |
|---|---|
| Catalyst (e.g., ) | Enhances electrophilicity of bromine |
| Solvent (e.g., ) | Polar aprotic solvents improve reactivity |
| Temperature (80–100°C) | Higher temperatures accelerate reaction |
Alternative Methods
A radical bromination approach using in the presence of initiators (e.g., peroxides) has been reported for similar aryl halides, though yields may vary .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules:
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Anticancer Agents: Halogenated aromatics are key motifs in kinase inhibitors .
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Agrochemicals: The hexyloxy chain enhances lipid solubility, aiding pesticide formulation .
Materials Science
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Liquid Crystals: The combination of fluorine and alkoxy groups influences mesophase behavior .
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Polymer Additives: Acts as a flame retardant due to bromine content .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods to avoid inhalation |
| Storage | Cool, dry place away from oxidizers |
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